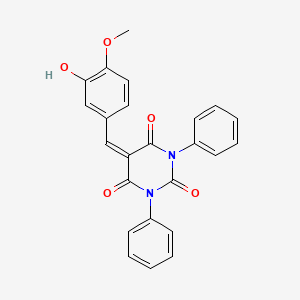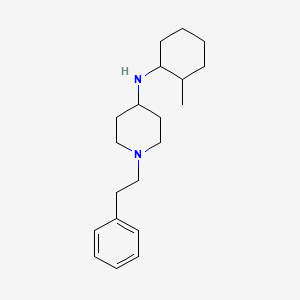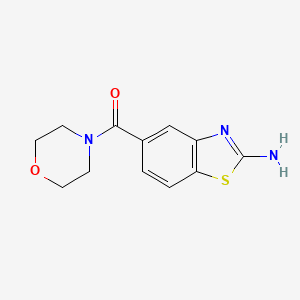![molecular formula C21H22N2O2 B5187566 N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has been studied for its potential use in treating malaria. This compound has shown promising results in laboratory experiments and has the potential to be a valuable addition to the arsenal of drugs used to combat this disease.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.
Biochemical and Physiological Effects:
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have low toxicity in animal studies. It is well-tolerated and has a low risk of causing adverse effects. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have a long half-life in the body, which may make it a good candidate for use in combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its ability to effectively treat drug-resistant strains of malaria. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has a long half-life, which may make it a good candidate for use in combination therapies. One limitation of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide. One area of focus could be on developing more efficient synthesis methods to make the compound more widely available. Additionally, further studies could be conducted to better understand the mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide and to identify any potential side effects or interactions with other drugs. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in humans.
Synthesemethoden
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is synthesized through a series of chemical reactions starting with 2-chloroquinoline and 4-propylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been extensively studied for its anti-malarial properties. In vitro studies have shown that N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In vivo studies in mice have also demonstrated the effectiveness of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in treating malaria.
Eigenschaften
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-5-16-8-11-18(12-9-16)25-15-14-22-21(24)20-13-10-17-6-3-4-7-19(17)23-20/h3-4,6-13H,2,5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVSOCKPTMECIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)
![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)



![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)